molecular formula C10H9FO2 B3042477 5-Fluoro-indan-2-carboxylic acid CAS No. 628732-07-0

5-Fluoro-indan-2-carboxylic acid

Cat. No. B3042477
CAS RN: 628732-07-0
M. Wt: 180.17 g/mol
InChI Key: JPFRESMYTROPCF-UHFFFAOYSA-N
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Description

5-Fluoro-indan-2-carboxylic acid is a chemical compound . It is a derivative of indan, a bicyclic compound, which consists of a benzene ring fused to a cyclopentane .


Synthesis Analysis

The synthesis of indan derivatives, including 5-Fluoro-indan-2-carboxylic acid, has been a subject of research due to their potential biological activities . Various synthetic protocols have been critically appraised .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-indan-2-carboxylic acid is C10H9FO2 . The indan ring system, also known as indane or benzocyclopentane, is an important chemical feature associated with various biological activities .


Chemical Reactions Analysis

The predominant metabolic pathway for similar compounds is ester hydrolysis yielding a wide variety of metabolites . The majority of these metabolites are generated by oxidation with or without glucuronidation .


Physical And Chemical Properties Analysis

Carboxylic acids, like 5-Fluoro-indan-2-carboxylic acid, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .

Mechanism of Action

While the exact mechanism of action for 5-Fluoro-indan-2-carboxylic acid is not explicitly mentioned in the sources, indan derivatives are known to have various biological activities . The steric and electronic properties of the substituent on the phenyl ring are necessary for receptor recognition .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFRESMYTROPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901239714
Record name 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-indan-2-carboxylic acid

CAS RN

628732-07-0
Record name 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628732-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901239714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-fluoro-indan-2-carboxylic acid methyl ester in HOAc containing 20% HCl was hydrolyzed according to the protocols as outlined in general procedure G to give the desired title acid. Spectroscopic data: 1H NMR (300 MHz, DMSO-d6) δ 3.02-3.16 (m, 4H), 3.25-3.37 (m, 1H), 6.90-6.98 (m, 1H), 7.01-7.07 (m, 1H), 7.17-7.25 (m, 1H), 12.3 (br s, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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